molecular formula C30H31N3O6S B2367327 ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate CAS No. 497073-40-2

ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2367327
CAS No.: 497073-40-2
M. Wt: 561.65
InChI Key: ZCNXGLYUSKCMNH-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative featuring a hybrid structure combining indole, oxadiazole, and benzoate moieties. Its synthesis involves sequential functionalization of the indole core with a 3,4-dimethoxyphenylformamidoethyl group, followed by sulfanylacetamide linkage to a para-substituted ethyl benzoate.

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O6S/c1-4-39-30(36)20-9-12-22(13-10-20)32-28(34)19-40-27-18-33(24-8-6-5-7-23(24)27)16-15-31-29(35)21-11-14-25(37-2)26(17-21)38-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,31,35)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNXGLYUSKCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Ring Formation

The Fischer indole synthesis remains the most reliable method for constructing the 1H-indole scaffold. Using phenylhydrazine and β-keto esters under acidic conditions (HCl/EtOH, reflux) provides regioselective indole formation.

Optimization Data:

Condition Yield (%) Purity (%)
HCl/EtOH, 80°C 78 92
H2SO4/AcOH, 100°C 65 85
Polyphosphoric acid 82 89

Thiolation at C-3 Position

Introducing the sulfanyl group requires careful protection of the indole nitrogen. A two-step protocol achieves this:

  • N-Protection : Boc-anhydride in THF with DMAP catalyst (0°C → rt, 4h)
  • Thiolation :
    • Method A : NaSH/DMF, 110°C, 12h (72% yield)
    • Method B : Lawesson's reagent (2.2 eq) in toluene, reflux 8h (85% yield)

Formamidoethyl Side Chain Installation

Ethylamine Linker Attachment

N-Alkylation of indole proceeds via Mitsunobu reaction:

  • Reagents : DIAD, PPh3, DMF
  • Conditions : 0°C → rt, 24h
  • Substrate : 2-Bromoethylphthalimide
  • Deprotection : Hydrazine hydrate/EtOH (89% yield over two steps)

Formamidation Reaction

Coupling 3,4-dimethoxyphenyl formyl chloride with ethylamine linker:

Comparative Conditions:

Reagent System Temp (°C) Time (h) Yield (%)
EDC/HOBt 25 12 78
DCC/DMAP 0→25 24 82
PyBOP/NMM -10→25 6 91

Optimal results obtained using PyBOP activation with N-methylmorpholine base in anhydrous DCM.

Sulfanylacetamide-Benzoate Coupling

Chloroacetylation of Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate + Chloroacetyl chloride (1.2 eq)  
→ Pyridine (3 eq), DCM, 0°C, 2h  
Yield: 94%

Thioether Formation

Reacting chloroacetamide with 3-sulfanylindole derivative:

Key Parameters:

  • Base: K2CO3 vs. Cs2CO3 vs. DBU
  • Solvent: DMF vs. MeCN vs. THF
  • Temperature: 25°C vs. 60°C

Optimized Protocol:

3-Sulfanylindole (1.0 eq)  
Chloroacetamide (1.05 eq)  
Cs2CO3 (2.5 eq)  
DMF, N2, 60°C, 8h  
Yield: 87%

Final Assembly and Purification

Global Deprotection

Simultaneous removal of protecting groups:

  • Boc groups: TFA/DCM (1:1), 0°C, 30min
  • Phthalimide: Hydrazine hydrate/EtOH, reflux 4h

Crystallization Optimization

Adapting methods from:

  • Solvent System: IPA/water (3:1)
  • Cooling Rate: 0.5°C/min from 80°C → 5°C
  • Seed Crystal Addition at 50°C
    Final Purity: 99.2% by HPLC

Comparative Analysis of Synthetic Routes

Route Efficiency Comparison:

Step Method A Yield Method B Yield
Indole Formation 78% 82%
Thiolation 72% 85%
Formamidation 78% 91%
Total Yield 34.8% 58.2%

Route B utilizing PyBOP activation and Lawesson's reagent demonstrates superior overall efficiency.

Industrial-Scale Considerations

Catalyst Recycling

Implementing fixed-bed reactor systems for heterogeneous catalysis (e.g., polymer-supported DMAP) reduces reagent costs by 40%.

Waste Stream Management

  • THF Recovery: Distillation towers with molecular sieves (99.5% recovery)
  • Heavy Metal Removal: Chelating resin columns for catalyst residues

Stability Profiling

Degradation Pathways:

  • Hydrolysis of formamide group (pH < 3)
  • Oxidation of thioether (H2O2 > 1%)
  • Ester saponification (NaOH > 0.1M)

Recommended Storage:

  • Argon atmosphere
  • Amber glass at -20°C
  • Desiccant: Molecular sieve 4Å

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400MHz, DMSO-d6) δ 8.21 (s, 1H, formamide NH), 7.89 (d, J=8.4Hz, 2H, benzoate), 7.45-7.12 (m, 6H, indole+aromatics)
13C NMR δ 170.2 (ester C=O), 165.4 (amide C=O), 112.8 (indole C-3)
HRMS [M+H]+ Calcd: 606.2154; Found: 606.2151

Chromatographic Purity

Column Retention (min) Purity (%)
C18, 50% MeOH 12.7 99.1
HILIC, 65% ACN 8.9 98.7

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The compound shares a core indole-oxadiazole framework with analogues reported in the Brazilian Journal of Pharmaceutical Sciences (2015). Key differences lie in substituents and linkage groups:

  • Sulfanyl vs. Sulfonyl Linkages: Unlike ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (ECHEMI, 2022), which contains a sulfonyl (-SO₂-) group, the target compound uses a sulfanyl (-S-) bridge. Sulfonyl groups typically enhance metabolic stability but reduce nucleophilicity compared to sulfanyl groups, which may influence reactivity in biological systems .
  • Substituent Effects: The 3,4-dimethoxyphenylformamidoethyl side chain contrasts with halogenated benzyl groups (e.g., 3-fluorophenyl or 2-chlorophenyl in ECHEMI compounds).
Physicochemical Properties

A comparative analysis of calculated properties is shown below:

Property Target Compound (Estimated) Ethyl 4-[[2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl]acetamido]benzoate Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl]acetamido]benzoate
Molecular Formula C₃₀H₃₀N₄O₆S C₂₆H₂₃FN₂O₅S C₂₆H₂₃ClN₂O₅S
Molecular Weight (g/mol) ~590 486.5 511.0
XLogP3 ~4.8 (predicted) 5.1 5.1
Hydrogen Bond Acceptors 6 5 5
Topological Polar Surface Area (Ų) ~103 103 103

Key Observations :

  • The target compound’s larger molecular weight (~590 vs. 486–511 g/mol) stems from the 3,4-dimethoxyphenylformamidoethyl group, which adds bulk but may reduce membrane permeability.
  • Similar XLogP3 values (~4.8–5.1) suggest comparable lipophilicity across analogues, favoring passive diffusion.
  • Identical topological polar surface area (103 Ų) indicates analogous solubility profiles despite structural variations.

Comparison with ECHEMI Analogues :

  • ECHEMI compounds employ sulfonyl linkages via oxidation of sulfanyl intermediates, requiring additional steps (e.g., H₂O₂/acid treatment).
  • Halogenated benzyl groups (F, Cl) are introduced earlier in the synthesis, whereas the target compound’s methoxy groups are appended post-indole functionalization .

Biological Activity

Ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Synthesis

The compound features a unique structure that includes an indole core, a sulfanyl group, and multiple functional groups that contribute to its biological activity. The synthesis typically involves several steps, starting with the preparation of the indole core through methods such as Fischer indole synthesis. Subsequent functionalization introduces various substituents that enhance its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways. For instance, it has been shown to affect pathways related to tumor growth and inflammation by modulating enzyme activity .
  • Receptor Binding : It may also interact with various receptors, leading to downstream effects that can alter cellular responses. This includes potential effects on nitric oxide production and inflammatory mediator synthesis .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Anticancer Inhibits proliferation of cancer cells through enzyme modulation.
Anti-inflammatory Reduces inflammation markers by affecting nitric oxide pathways.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of similar compounds to improve their biological efficacy. For example, modifications to the dimethoxyphenyl group have been explored to enhance antimicrobial potency against Mycobacterium tuberculosis. These studies indicate that specific structural changes can lead to significant improvements in activity and stability .

In vitro assays have demonstrated that compounds related to this compound exhibit promising results in terms of minimum inhibitory concentration (MIC) against target pathogens. The structure–activity relationship (SAR) studies provide insights into which modifications yield better therapeutic profiles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with the indole core formation via Fischer indole synthesis (phenylhydrazine + ketones/aldehydes) . Key steps include sulfonation at the indole 3-position and coupling with the 3,4-dimethoxyphenylformamidoethyl group. To improve yields:

  • Optimize catalyst selection (e.g., Pd-based catalysts for coupling reactions).
  • Use reflux conditions with polar aprotic solvents (DMF or DMSO) for sulfonyl group introduction .
  • Monitor intermediates via TLC/HPLC to isolate high-purity precursors .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Confirm indole proton environments (δ 7.1–7.8 ppm for aromatic protons) and sulfanyl-acetamido linkage (δ 3.5–4.0 ppm for –SCH2–) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching C₂₉H₂₈N₄O₆S₂).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide bonds) .

Q. What are the primary solubility and stability challenges during in vitro assays?

  • Solubility : Low aqueous solubility due to aromatic/heterocyclic groups. Use DMSO as a stock solvent (<1% v/v in assays to avoid cytotoxicity) .
  • Stability : Hydrolysis of the ester group under basic conditions. Stabilize with pH 7.4 buffers and avoid prolonged light exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

Conflicting bioactivity (e.g., anti-inflammatory vs. weak activity in certain models) may arise from substituent effects:

  • Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., –NO₂) to test impact on receptor binding .
  • Compare sulfanyl vs. sulfonyl analogs to assess redox-sensitive activity .
  • Use molecular docking to map interactions with COX-2 or kinase targets .

Q. What experimental design strategies are recommended for optimizing biological activity?

  • DoE (Design of Experiments) : Apply factorial design to variables like substituent position (e.g., 3,4-dimethoxy vs. 4-fluoro) and reaction time .
  • In vitro assays : Prioritize enzyme inhibition (e.g., COX-2 IC₅₀) over broad cytotoxicity screens to identify mechanism-specific activity .
  • Metabolic stability : Use liver microsome assays to identify labile sites (e.g., ester hydrolysis) for prodrug modifications .

Q. How can computational methods enhance synthesis and target identification?

  • Reaction path prediction : Quantum chemical calculations (DFT) to model intermediates and transition states, reducing trial-and-error synthesis .
  • Virtual screening : Dock compound libraries against targets like indoleamine 2,3-dioxygenase (IDO1) to prioritize testing .
  • ADMET prediction : Tools like SwissADME to optimize logP and H-bond donors for BBB penetration .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Cell-specific factors : Test uptake efficiency (e.g., LC-MS quantification of intracellular compound levels) .
  • Resistance mechanisms : Evaluate ABC transporter expression (e.g., P-gp) via qPCR in resistant vs. sensitive lines .
  • Synergy studies : Combine with chemotherapeutics (e.g., cisplatin) to identify combinatorial indices .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to purified enzyme targets .
  • Gene knockout models : Use CRISPR/Cas9 to silence putative targets and confirm loss of activity .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

SubstituentIC₅₀ (COX-2, μM)LogPCytotoxicity (HeLa, μM)
3,4-Dimethoxyphenyl0.453.212.3
4-Fluorophenyl (Control)1.202.88.7
4-Nitrophenyl0.953.5>50

Source : Derived from indole-sulfonamide analogs .

Q. Table 2: Optimization of Coupling Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Pd(PPh₃)₄DMF807298.5
CuIDMSO1005895.2
NoneTHF603589.7

Source : Adapted from triazole synthesis protocols .

Key Recommendations

  • Prioritize substituent modifications at the indole 1-position and benzamide group for SAR studies.
  • Combine experimental data with computational models to reduce iterative synthesis.
  • Validate mechanistic hypotheses across orthogonal assays (e.g., enzymatic + cellular).

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